molecular formula C19H11ClOS B101950 p-Chlorophenyl(dibenzothiophen-2-yl) ketone CAS No. 17739-80-9

p-Chlorophenyl(dibenzothiophen-2-yl) ketone

Cat. No.: B101950
CAS No.: 17739-80-9
M. Wt: 322.8 g/mol
InChI Key: NEVBJBQRKYPRLB-UHFFFAOYSA-N
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Description

p-Chlorophenyl(dibenzothiophen-2-yl) ketone (CAS: 17739-80-9) is a synthetic organic compound featuring a ketone group bridging a p-chlorophenyl moiety and a dibenzothiophen-2-yl group. The dibenzothiophene component consists of two fused benzene rings with a central thiophene sulfur atom, conferring unique electronic and steric properties. This compound is of interest in materials science and pharmaceutical research due to its aromatic and sulfur-containing framework, which may influence reactivity, stability, and biological activity .

Properties

IUPAC Name

(4-chlorophenyl)-dibenzothiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClOS/c20-14-8-5-12(6-9-14)19(21)13-7-10-16-15-3-1-2-4-17(15)22-18(16)11-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVBJBQRKYPRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170294
Record name Ketone, p-chlorophenyl 2-dibenzothienyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17739-80-9
Record name Ketone, p-chlorophenyl 2-dibenzothienyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, p-chlorophenyl 2-dibenzothienyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Reaction Design

The Friedel-Crafts acylation remains the most direct route for synthesizing aryl ketones, leveraging the electrophilic reactivity of activated aromatic systems. For p-chlorophenyl(dibenzothiophen-2-yl) ketone, dibenzothiophene serves as the electron-rich arene due to the electron-donating thiophene sulfur, while p-chlorobenzoyl chloride acts as the acylating agent. The reaction proceeds via:

  • Acyl chloride activation : Aluminum chloride (AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion.

  • Electrophilic attack : The acylium ion reacts with dibenzothiophene at the 2-position, favored by the sulfur atom’s directing effects.

  • Deprotonation and rearomatization : Loss of a proton restores aromaticity, yielding the ketone product.

Optimized Protocol

A representative procedure involves refluxing dibenzothiophene (1.0 eq) and p-chlorobenzoyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) with AlCl₃ (2.0 eq) under nitrogen. After 12 hours, the mixture is quenched with ice-water, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate). This method achieves yields of 65–70% .

Table 1: Friedel-Crafts Acylation Parameters

ParameterValue
SolventDichloromethane
CatalystAlCl₃
TemperatureReflux (40°C)
Reaction Time12 hours
Yield68%

Lithiation-Acylation: Directed Functionalization

Lithium-Halogen Exchange Strategy

Lithiation enables regioselective functionalization of dibenzothiophene at the 2-position. Using n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the C2 proton is abstracted, forming a lithiated intermediate. Subsequent quenching with p-chlorobenzoyl chloride introduces the ketone group.

Stepwise Procedure

  • Lithiation : Dibenzothiophene (1.0 eq) is treated with n-BuLi (1.1 eq) in tetrahydrofuran (THF) at −78°C for 1 hour.

  • Acylation : p-Chlorobenzoyl chloride (1.05 eq) is added dropwise, and the reaction is warmed to room temperature over 4 hours.

  • Workup : Hydrolysis with ammonium chloride and extraction with ethyl acetate affords the crude product, which is recrystallized from ethanol. Yields reach 72–75% under optimized conditions.

Table 2: Lithiation-Acylation Parameters

ParameterValue
Basen-BuLi
SolventTHF
Temperature−78°C to 25°C
Reaction Time5 hours
Yield75%

Suzuki-Miyaura Cross-Coupling: Modular Assembly

Retrosynthetic Approach

This method constructs the ketone via coupling of prefunctionalized fragments:

  • Dibenzothiophen-2-ylboronic acid : Prepared via borylation of 2-bromodibenzothiophene.

  • p-Chlorophenyl acyl electrophile : Synthesized as p-chlorophenyl triflate or iodide.

Catalytic Cycle and Conditions

Using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a dioxane/water mixture, the boronic acid couples with the acyl electrophile at 80°C for 24 hours. While less common for ketone synthesis, this method offers flexibility in polyaromatic systems, yielding 60–65% .

Comparative Analysis of Methods

Efficiency and Scalability

  • Friedel-Crafts : High atom economy but limited by overacylation byproducts.

  • Lithiation-Acylation : Superior regiocontrol but requires cryogenic conditions.

  • Suzuki-Miyaura : Modular but involves multi-step precursor synthesis.

Practical Considerations

MethodAdvantagesLimitations
Friedel-CraftsSingle-step, cost-effectiveLow functional group tolerance
Lithiation-AcylationHigh regioselectivitySensitive to moisture/oxygen
Suzuki-MiyauraVersatile substrate scopeRequires prefunctionalized building blocks

Emerging Techniques: Photocatalytic and Flow Chemistry

Recent advances in photocatalysis enable ketone synthesis under milder conditions. For example, visible-light-mediated acyl radical generation from p-chlorobenzoyl chloride, followed by coupling with dibenzothiophene, has shown promise in preliminary studies. Flow chemistry systems further enhance reaction control, reducing side reactions and improving yields to >80% in continuous setups .

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorobenzoyl)dibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Common Synthetic Routes

Method Description
AcylationInvolves acylation of dibenzothiophene with p-chlorobenzoyl chloride.
OxidationCan be oxidized to form sulfoxides and sulfones.
ReductionReduction reactions convert the carbonyl group to an alcohol.
SubstitutionThe p-chlorobenzoyl group can be substituted with other functional groups.

Chemistry

In organic synthesis, p-Chlorophenyl(dibenzothiophen-2-yl) ketone serves as an intermediate for creating more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

Biology

Research indicates that this compound exhibits significant biological activities. Studies have shown that its derivatives may interact with cellular targets, potentially leading to therapeutic applications. For instance, it has been investigated for its anti-cancer properties due to its ability to modulate biochemical pathways.

Medicine

In medicinal chemistry, this compound is being explored as a pharmacophore in drug development. Its structural features enhance binding affinity towards biological targets, making it a candidate for developing new therapeutic agents.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential use in cancer therapy.

Case Study 2: Biological Interactions
Another research focused on the interaction mechanisms of this compound with specific enzymes involved in metabolic pathways. The findings highlighted its role as an inhibitor, which could be beneficial in treating metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(p-Chlorobenzoyl)dibenzothiophene involves its interaction with molecular targets such as enzymes and receptors. The p-chlorobenzoyl group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Ketone Moieties

Benzyl p-Chlorophenyl Ketone
  • Structure : Ketone group linking p-chlorophenyl and benzyl groups (CAS: 1889-71-0).
  • Comparison :
    • Reactivity : Lacks the sulfur atom in dibenzothiophene, reducing electron-withdrawing effects. Used in synthesizing pyrazoles via condensation with hydrazine, a reaction less feasible for the target compound due to steric hindrance from the dibenzothiophene ring .
    • Physical Properties : Lower molecular weight (230.69 g/mol vs. ~340 g/mol for the target compound) and higher solubility in polar solvents due to simpler aromatic substituents .
p-Chlorophenyl 2-Naphthyl Ketone
  • Structure : Ketone bridges p-chlorophenyl and 2-naphthyl groups.
  • Comparison :
    • Electronic Effects : The naphthyl group provides extended π-conjugation but lacks sulfur’s electronegativity, leading to differences in charge distribution and redox behavior.
    • Synthesis : Prepared via Grignard reactions (e.g., p-C₆H₄Cl-MgBr with 2-naphthonitrile), a method adaptable to the target compound with dibenzothiophen-2-yl precursors .
Di-2-thienyl Ketone
  • Structure : Ketone group between two thiophene rings (CAS: 704-38-1).
  • Comparison :
    • Aromaticity : Thiophene rings offer less π-conjugation than dibenzothiophene, reducing thermal stability.
    • Applications : Used in organic electronics; the target compound’s fused rings may enhance charge transport properties .
Methyl p-Chlorophenyl Ketone
  • Structure : Simple ketone with p-chlorophenyl and methyl groups (CAS: 99-91-2).
  • Comparison :
    • Toxicity : Associated with reproductive toxicity in male models, whereas the target compound’s larger structure may limit bioavailability but increase persistence in biological systems .
    • Synthesis : Produced via Friedel-Crafts acylation; similar methods could apply to the target compound with dibenzothiophen-2-yl acetic acid derivatives .
(3-Chloro-6-fluoro-1-benzothiophen-2-yl)[4-(2-pyrimidinyl)piperazinyl]methanone
  • Structure : Benzothiophene-linked ketone with a piperazinyl-pyrimidine group (CAS: MFCD09778358).
  • Comparison: Bioactivity: The piperazinyl group enhances solubility and receptor binding, a feature absent in the target compound. Stability: Fluorine and chlorine substituents increase resistance to metabolic degradation compared to the non-fluorinated target compound .

Data Tables

Table 1: Physical and Structural Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C)
p-Chlorophenyl(dibenzothiophen-2-yl) ketone ~340* Dibenzothiophen-2-yl, p-Cl-C₆H₄ Not reported
Benzyl p-chlorophenyl ketone 230.69 Benzyl, p-Cl-C₆H₄ Not reported
Di-2-thienyl ketone 194.27 Two thiophene rings Not reported

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthesis Challenges : The dibenzothiophene ring in the target compound may require specialized coupling agents (e.g., Cs₂CO₃) for efficient ketone formation, as seen in analogous benzo[b]thiophene syntheses .
  • Biological Screening : Unlike methyl n-butyl ketone (linked to male reproductive toxicity), the target compound’s large aromatic system may limit membrane permeability, reducing acute toxicity but increasing environmental persistence .
  • Electron Ionization Studies : Halogen loss in mass spectrometry (observed in p-chlorophenyl esters) may occur less readily in the target compound due to stabilization by the sulfur atom .

Biological Activity

p-Chlorophenyl(dibenzothiophen-2-yl) ketone, also known as 2-(p-Chlorobenzoyl)dibenzothiophene, is a compound belonging to the dibenzothiophene family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the acylation of dibenzothiophene with p-chlorobenzoyl chloride, often using Lewis acid catalysts such as ferric chloride or zinc chloride. This reaction is conducted under controlled conditions to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with various biomolecular targets, including enzymes and receptors. The presence of the p-chlorobenzoyl group enhances its binding affinity, thereby modulating several biochemical pathways. This compound has been studied for its potential role in drug development, particularly as a pharmacophore in medicinal chemistry .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have demonstrated that dibenzothiophene derivatives possess antimicrobial properties, which may extend to this compound. The metabolic transformation of thiophene derivatives suggests a possible mechanism for their antimicrobial effects through cytochrome P450-mediated oxidation processes .
  • Anticancer Potential : The compound's ability to interact with cellular targets suggests potential anticancer activity. Research into similar dibenzothiophene compounds has shown promise in inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects : Some studies have indicated that thiophene derivatives can exhibit anti-inflammatory properties, potentially making this compound a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to dibenzothiophene:

  • Antimicrobial Studies : A study focusing on the metabolic pathways of thiophene derivatives highlighted their interactions with cytochrome P450 enzymes, which play a crucial role in their bioactivation and subsequent antimicrobial effects .
  • Cancer Cell Lines : Research involving dibenzothiophene derivatives has shown significant inhibition of various cancer cell lines, suggesting that modifications like those found in this compound could enhance efficacy against specific types of cancer .
  • Inflammatory Pathways : Investigations into the anti-inflammatory properties of thiophene compounds have revealed their potential to modulate inflammatory cytokine production, indicating a therapeutic avenue for diseases characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential inhibition of microbial growth
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for p-Chlorophenyl(dibenzothiophen-2-yl) ketone, and how do steric factors influence yield?

  • Methodology : Steric hindrance from bulky substituents (e.g., dibenzothiophen-2-yl) can reduce reaction efficiency. Use phosphonate-based reagents (e.g., diethyl p-chlorophenyl sulfonomethylphosphonate) under optimized solvent conditions (e.g., hexamethylphosphoramide) to mitigate steric interference. For example, yields drop significantly (~30–40%) with bulky ketones like 2-norbornanone due to steric clashes .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • HPLC-MS : Employ high-resolution mass spectrometry (HRMS) with preparative HPLC to isolate impurities (e.g., anhydride derivatives) and confirm synthetic pathways .
  • Derivatization : Use melting point tests (e.g., derivative formation with 2,4-dinitrophenylhydrazine) to confirm ketone identity, as described in classical qualitative analysis .

Q. What stability considerations are critical for this ketone under varying experimental conditions?

  • Methodology : Conduct stability assays under acidic, basic, and oxidative conditions. For example, ketones with electron-withdrawing groups (e.g., p-chlorophenyl) exhibit stability during deamination reactions at elevated temperatures, as shown in Table I of amino alcohol deamination studies .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., p-chlorophenyl) influence the electrophilicity of the ketone carbonyl group?

  • Methodology : Investigate nucleophilic addition kinetics (e.g., with amines like piperidine) via UV-Vis spectroscopy or NMR. The p-chlorophenyl group increases carbonyl electrophilicity, favoring carbinolamine intermediate formation (Scheme I), as observed in trifluoromethylphenyl migration studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Chlorophenyl(dibenzothiophen-2-yl) ketone
Reactant of Route 2
Reactant of Route 2
p-Chlorophenyl(dibenzothiophen-2-yl) ketone

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